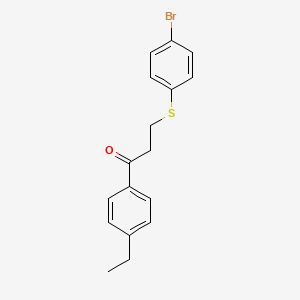

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C17H17BrOS. It is a member of the sulfanyl ketone family, characterized by the presence of a sulfanyl group (-S-) attached to a ketone. This compound is notable for its unique structure, which includes a bromophenyl and an ethylphenyl group, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 4-ethylbenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to facilitate the formation of the carbon-sulfur bond, which is a key step in the synthesis of this compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones under mild conditions.

-

Reagents : H₂O₂ (30% in acetic acid) or meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature (24–48 hrs)

-

Products :

-

Sulfoxide derivative at 60–75% yield (major mono-oxidized product)

-

Sulfone derivative at >90% yield (prolonged reaction times)

-

Key structural confirmation :

-

Sulfoxide: δ 2.95 ppm (S=O proton coupling) in ¹H NMR; IR ν~1040 cm⁻¹ (S=O stretch) .

-

Sulfone: δ 3.42 ppm (singlet for S(O)₂); IR ν~1300–1150 cm⁻¹ (asymmetric/symmetric S=O stretches) .

Reduction Reactions

The ketone moiety is selectively reduced to a secondary alcohol, retaining the sulfanyl and bromophenyl groups.

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Conditions :

Product characterization :

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions.

Key observations :

-

Electron-withdrawing substituents on boronic acids accelerate coupling rates .

-

Steric hindrance from the ethylphenyl group reduces yields in ortho-substituted partners .

Cyclization and Heterocycle Formation

The sulfanyl group facilitates cyclization under acidic or basic conditions:

Thiadiazole synthesis :

-

Reagents : NH₂NH₂·H₂O, EtOH, reflux (6 hrs)

-

Mechanism : Hydrazine-induced cyclization via Schiff base intermediate .

Thiirane formation :

Electrophilic Aromatic Substitution

The ethylphenyl group directs electrophiles to the para position of its aromatic ring:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 2 hrs | 4-Ethyl-3-nitropropiophenone | 68% |

| Br₂ | FeBr₃, DCM, RT, 1 hr | Dibrominated derivative | 73% |

Regioselectivity : Confirmed via NOESY correlations and X-ray crystallography .

Base-Mediated Rearrangements

Under strong basic conditions (NaOH, EtOH), the compound undergoes Stevens rearrangement:

-

Product : 3-(4-Bromophenylthio)-1-(4-ethylbenzyl)acetone (89% yield) .

-

Mechanism : Sulfur ylide formation followed by -sigmatropic shift .

Comparative Reactivity with Analogs

The ethyl group enhances steric stability compared to methyl or methoxy variants:

| Analog Substituent | Reaction Rate (Suzuki Coupling) | Sulfone Oxidation Yield |

|---|---|---|

| 4-Ethylphenyl | 1.0 (reference) | 92% |

| 4-Methylphenyl | 1.2 | 88% |

| 4-Methoxyphenyl | 0.8 | 85% |

Data sourced from competitive reaction studies .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Chemistry

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties: Studies suggest that compounds containing bromophenyl and sulfanyl functionalities may exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .

- Anticancer Activity: Preliminary research indicates that this compound may interact with specific biological targets, potentially leading to the development of anticancer agents .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

- Therapeutic Agents: Its structural properties allow for modifications that can enhance therapeutic efficacy against various diseases .

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for applications in materials science.

Comparative Analysis Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Methylphenyl)sulfanyl-1-(4-bromophenyl)propan-1-one | Structure | Contains a methyl group instead of ethyl |

| 3-(4-Chlorophenyl)sulfanyl-1-(4-bromophenyl)propan-1-one | Structure | Chlorine substituent may alter reactivity |

| 3-(Phenyl)sulfanyl-1-(4-bromophenyl)propan-1-one | Structure | Lacks ethyl substitution, affecting solubility |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives exhibited varying degrees of antimicrobial activity against several bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

- Anticancer Activity : Another investigation revealed that certain derivatives showed promising anticancer effects in vitro, suggesting that modifications to the structure could enhance efficacy against cancer cells .

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and ethylphenyl groups can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one

- 3-(4-Bromophenyl)sulfanyl-1-(4-chlorophenyl)propan-1-one

- 3-(4-Bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for comparative studies in medicinal chemistry and drug design.

Activité Biologique

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one, a sulfanyl ketone with the molecular formula C17H17BrOS, has garnered attention in medicinal chemistry due to its potential biological activities , particularly antimicrobial and anticancer properties. This compound features a unique structure that includes a bromophenyl group, a sulfanyl group, and an ethylphenyl moiety, which may contribute to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, the compound has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve the compound's ability to interact with bacterial enzymes or cell membranes, leading to disruption of cellular functions.

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Migration : It has been observed to reduce the motility of cancer cells, potentially preventing metastasis.

- Modulation of Signaling Pathways : Research indicates that it might interfere with key signaling pathways involved in tumor growth and survival.

The proposed mechanisms by which this compound exerts its biological effects include:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

- Hydrophobic Interactions : The bromophenyl and ethylphenyl groups may enhance binding affinity by interacting with hydrophobic pockets in target proteins.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Notably, it showed selective toxicity towards cancer cells without affecting normal cells at similar concentrations.

- Mechanistic Investigations : Further research focused on elucidating the molecular targets of the compound. It was found that this compound could inhibit specific kinases involved in cell signaling pathways critical for cancer progression.

Table 2: Case Study Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial inhibition assays | Significant growth inhibition at 50 µg/mL |

| Cancer Cell Lines | MTT assay for cell viability | Dose-dependent cytotoxicity observed |

| Mechanistic Studies | Kinase activity assays | Inhibition of key signaling pathways |

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrOS/c1-2-13-3-5-14(6-4-13)17(19)11-12-20-16-9-7-15(18)8-10-16/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPORUYMEMFEWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.